1-(2,6-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
1-(2,6-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl4N2O2 and its molecular weight is 442.12. The purity is usually 95%.
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Scientific Research Applications
Electronic Properties and Interaction Landscapes
A study by Gallagher et al. (2022) examined a series of N-(chlorophenyl)pyridinecarboxamides, focusing on their electronic properties and interaction landscapes. This research provides insights into the structural similarities and hydrogen bonding modes of compounds related to 1-(2,6-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, contributing to our understanding of their electronic and physicochemical characteristics Gallagher et al., 2022.
Spectroscopic Investigation
Fischer, Fleckenstein, and Hönes (1988) conducted a spectroscopic investigation of dihydronicotinamides, including compounds similar to this compound. They explored their conformation, absorption, and fluorescence characteristics, offering valuable information about the optical properties of such compounds Fischer et al., 1988.
Synthesis and Applications
Cativiela, Fernández, and Meléndez (1982) described a versatile method for preparing N-aryl-1,2-dihydro-2-oxo-3-pyridinecarboxamides, which are analogues of isonixine. This research provides a foundation for the synthesis of compounds like this compound, highlighting their potential applications in various fields, including medicinal chemistry Cativiela et al., 1982.
Polysubstituted 2-Pyridinecarboxylic Acid Derivatives
Dubois et al. (1996) explored the generation of polysubstituted 2-pyridinecarboxylic acid derivatives, providing insights into the chemical reactions and potential applications of compounds structurally related to this compound Dubois et al., 1996.
Chiral Auxiliaries for Asymmetric Synthesis
Belokon’ et al. (2002) synthesized halo-substituted N-(2-benzoylphenyl)-1-benzylpyrolidine-2-carboxamides, which have applications in the asymmetric synthesis of amino acids. Their research offers insights into the use of structurally similar compounds to this compound in synthesizing chiral molecules Belokon’ et al., 2002.
Inverse Agonists Synthesis
Meurer et al. (2005) discussed the synthesis of 5,6-diarylpyridines as human CB1 inverse agonists, a field relevant to compounds like this compound. This research contributes to understanding the therapeutic potential of such compounds in medicinal chemistry Meurer et al., 2005.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2O2/c20-11-7-12(21)9-13(8-11)24-18(26)14-3-2-6-25(19(14)27)10-15-16(22)4-1-5-17(15)23/h1-9H,10H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJIUYNCUCFSHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.